molecular formula C11H20N2O2 B5914162 (2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate

(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate

Cat. No.: B5914162
M. Wt: 212.29 g/mol
InChI Key: VWEVDTPQONPPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an amino acetate group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with an appropriate acylating agent. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of catalysts such as metal oxides can further improve the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: (2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate is unique due to its specific functional groups, which impart distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(14)15-12-9-6-10(2,3)13-11(4,5)7-9/h13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVDTPQONPPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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